(-)-Dihydrojasmonic acid

Description

Dihydrojasmonic acid has been reported in Vicia with data available.

Structure

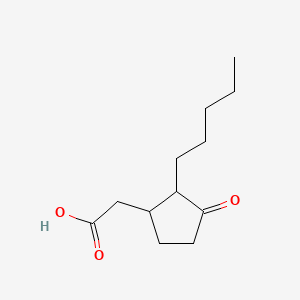

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxo-2-pentylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYTAGBXNEUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883989 | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-64-3, 98674-52-3 | |

| Record name | (±)-9,10-Dihydrojasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2-pentylcyclopentaneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrojasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Dihydrojasmonic Acid: A Technical Overview of its Discovery, Synthesis, and Chiral Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid is a cyclopentanone-based fatty acid derivative and a member of the jasmonate family of plant hormones. Jasmonates are recognized as crucial signaling molecules in plant development and defense mechanisms. While its close relative, jasmonic acid, has been extensively studied, this compound also presents significant interest due to its biological activities, including its role as a plant growth regulator. This technical guide provides a comprehensive overview of the discovery, synthesis, and methods for the chiral isolation of this compound, tailored for professionals in research and drug development.

Natural Occurrence and Discovery

(-)-9,10-Dihydrojasmonic acid has been identified as a naturally occurring compound in plants. Its presence has been reported in species such as the fava bean (Vicia faba) and tomato (Solanum lycopersicum).[1][2] While the broader class of jasmonates was first isolated from fungal cultures, the specific discovery and initial isolation of this compound from a plant source are not as prominently documented in readily available literature.[3][4] The primary route for obtaining this compound for research and commercial purposes has predominantly been through chemical synthesis, followed by chiral resolution or enantioselective synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid |

| Molecular Formula | C₁₂H₂₀O₃ |

| Molecular Weight | 212.28 g/mol |

| CAS Number | 98674-52-3 |

| Appearance | Solid |

| Solubility | Soluble in chloroform |

| Storage Temperature | -10 to -25°C |

Data sourced from PubChem and commercial supplier information.[1]

Biosynthesis and Signaling Pathways

The biosynthesis of jasmonates originates from α-linolenic acid through the octadecanoid pathway. This pathway involves a series of enzymatic reactions primarily located in the chloroplasts and peroxisomes. While a direct and complete biosynthetic pathway for dihydrojasmone, a precursor to dihydrojasmonic acid, has not been fully elucidated, its biogenesis is intrinsically linked to the well-established jasmonic acid (JA) pathway.

Jasmonic Acid Biosynthesis Pathway (Precursor Route)

The diagram below illustrates the key steps in the jasmonic acid biosynthesis pathway, which generates the foundational structures for jasmonates.

Caption: Overview of the Jasmonic Acid Biosynthesis Pathway.

Chemical Synthesis and Chiral Isolation

Due to the low abundance in natural sources, chemical synthesis is the most common method for producing dihydrojasmonic acid. The synthesis typically results in a racemic mixture of enantiomers, which then requires chiral resolution to isolate the desired (-)-enantiomer.

General Synthesis Workflow

A common synthetic approach involves the Michael addition of a nucleophile to a cyclopentenone derivative, followed by further modifications to introduce the acetic acid side chain. The diagram below outlines a generalized workflow for the synthesis of racemic dihydrojasmonic acid.

Caption: Generalized workflow for the synthesis of racemic dihydrojasmonic acid.

Chiral Resolution Methods

The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain this compound. The most common methods for chiral resolution of acidic compounds are detailed below.

1. Diastereomeric Salt Formation and Crystallization

This classical method involves reacting the racemic dihydrojasmonic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with an acid to regenerate the enantiomerically pure this compound.

Experimental Protocol: Diastereomeric Salt Formation

-

Materials:

-

Racemic dihydrojasmonic acid

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or a cinchona alkaloid)

-

Suitable solvent (e.g., ethanol, methanol, or acetone)

-

Hydrochloric acid (for regeneration)

-

Organic solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

Dissolve the racemic dihydrojasmonic acid in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent to the solution.

-

Allow the diastereomeric salts to form and crystallize, which may require cooling or slow evaporation of the solvent.

-

Isolate the less soluble diastereomeric salt by filtration. The choice of the resolving agent determines which enantiomer crystallizes preferentially.

-

Recrystallize the isolated salt to improve diastereomeric purity.

-

Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the dihydrojasmonic acid and liberate it from the chiral amine.

-

Extract the enantiomerically enriched dihydrojasmonic acid with an organic solvent.

-

Wash the organic layer and dry it over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the resolved this compound.

-

2. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC

-

Instrumentation and Materials:

-

HPLC system with a UV or other suitable detector

-

Chiral column (e.g., based on polysaccharide derivatives like cellulose (B213188) or amylose, or a protein-based CSP)

-

Mobile phase (typically a mixture of hexane/isopropanol or other suitable solvents, often with an acidic modifier like trifluoroacetic acid)

-

Racemic dihydrojasmonic acid sample

-

-

Procedure:

-

Dissolve the racemic dihydrojasmonic acid in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Monitor the elution of the enantiomers using the detector. The two enantiomers will appear as separate peaks.

-

For preparative separation, collect the fractions corresponding to the peak of the desired (-)-enantiomer.

-

Combine the collected fractions and remove the solvent to obtain the purified this compound.

-

The logical relationship for choosing a chiral separation method is outlined in the following diagram.

Caption: Decision logic for chiral separation of dihydrojasmonic acid.

Conclusion

This compound is a naturally occurring plant growth regulator with significant potential for applications in agriculture and beyond. While it is found in nature, its isolation from these sources is not a common practice. Instead, chemical synthesis of a racemic mixture followed by efficient chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, are the established methods for obtaining the enantiomerically pure compound. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to work with and further investigate the properties and applications of this compound.

References

- 1. (-)-9,10-Dihydrojasmonic acid | C12H20O3 | CID 644120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentaneacetic acid, 3-oxo-2-pentyl- | C12H20O3 | CID 107126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]

- 4. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

biological role of (-)-Dihydrojasmonic acid in plants

An In-depth Technical Guide on the Biological Role of (-)-Dihydrojasmonic Acid in Plants

Abstract

This compound (DHJA) is a lipid-derived signaling molecule and a derivative of the well-characterized phytohormone, jasmonic acid (JA).[1][2][3] As a member of the jasmonate family, DHJA is involved in the intricate network of plant defense and development.[1] While its biological activity is sometimes considered less potent than other jasmonates, it functions as a plant growth regulator and plays a role in orchestrating responses to biotic and abiotic stresses.[3][4] This technical guide provides a comprehensive overview of the current understanding of DHJA's biological role, focusing on its biosynthesis, signaling pathway, physiological effects, and interactions with other plant hormones. This document consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

The complete, direct biosynthetic pathway for this compound has not been fully elucidated in plants.[1][5] Its formation is intrinsically linked to the canonical jasmonic acid (JA) biosynthesis pathway, which serves as the route to its precursors.[5] The prevailing hypothesis is that DHJA is formed via the reduction of the double bond in the pentenyl side chain of jasmonic acid.[1] The established JA pathway begins in the chloroplast and is completed in the peroxisome.

1.1. The Jasmonic Acid Pathway: A Precursor Route

-

Chloroplast-Localized Events : The pathway initiates with the release of α-linolenic acid (18:3) from chloroplast membranes. The enzyme Lipoxygenase (LOX) catalyzes the dioxygenation of α-linolenic acid to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[5][6] Subsequently, Allene (B1206475) Oxide Synthase (AOS) converts 13-HPOT into an unstable allene oxide, which is then cyclized by Allene Oxide Cyclase (AOC) to form 12-oxophytodienoic acid (OPDA).[5][7][8]

-

Peroxisome-Localized Events : OPDA is transported to the peroxisome, where it is reduced by 12-oxophytodienoate Reductase 3 (OPR3).[5] The resulting compound undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-JA (jasmonic acid).[8]

-

Proposed Formation of this compound : It is proposed that jasmonic acid is then reduced to form this compound. The specific enzymes responsible for this reduction step in plants have yet to be fully characterized.[1]

Perception and Signal Transduction

This compound is presumed to function through the canonical jasmonate signaling pathway, which is initiated by the perception of a bioactive jasmonate ligand by a co-receptor complex.[1][2] The most well-studied bioactive form is jasmonoyl-isoleucine (JA-Ile), though it is plausible that DHJA or its derivatives can also be perceived by this system.[1]

The core components of this signaling cascade are:

-

COI1 (CORONATINE INSENSITIVE 1) : An F-box protein that is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[7][9]

-

JAZ (JASMONATE ZIM-DOMAIN) Proteins : A family of repressor proteins that bind to and inhibit transcription factors.[9][10]

-

MYC2 : A key transcription factor that, when released from JAZ repression, activates the expression of jasmonate-responsive genes.[1][10]

The signaling process unfolds as follows:

-

Ligand Binding : In the presence of a bioactive jasmonate, the ligand binds to the COI1 protein, promoting the formation of a co-receptor complex with a JAZ repressor protein.[1][2]

-

JAZ Ubiquitination : The formation of the COI1-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex.[7]

-

JAZ Degradation : The ubiquitinated JAZ protein is subsequently degraded by the 26S proteasome.[1][10]

-

Gene Activation : The degradation of the JAZ repressor releases transcription factors like MYC2.[2] Freed MYC2 can then bind to the promoters of target genes, activating the transcription of a wide array of jasmonate-responsive genes involved in defense, stress responses, and development.[1]

Biological and Physiological Roles

This compound, along with other jasmonates, functions as a critical regulator of plant defense and development.[1][11]

-

Plant Defense : Jasmonates are central to orchestrating responses to a wide array of biotic stresses, including attacks from herbivores and necrotrophic pathogens.[1][12] The application of methyl dihydrojasmonate (MDJ) has been shown to be a potent elicitor of secondary metabolite production, such as saponins, which are defense-related compounds.[1] This induction of chemical defenses is a key strategy for protecting plants.

-

Growth Regulation : DHJA is classified as a plant growth regulator.[4] Its effects can be concentration-dependent. For instance, at a high concentration of 10 mM, dihydrojasmonic acid inhibits lettuce seed germination and reduces the radicle length of seedlings.[4] Generally, jasmonates are involved in inhibiting root growth, promoting leaf senescence, and regulating reproductive development.[11]

-

Abiotic Stress Response : The jasmonate signaling pathway is crucial for mediating plant responses to various abiotic stresses, including drought, salinity, and cold.[13][14][15] Activation of the JA pathway can lead to the accumulation of protective compounds and the modulation of antioxidant systems to enhance stress tolerance.[14][15]

Interaction with Other Phytohormone Signaling Pathways

The jasmonate signaling pathway does not operate in isolation. It is part of a complex regulatory network and engages in extensive crosstalk with other phytohormone pathways, including those of auxin, gibberellin (GA), salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), and abscisic acid (ABA).[16] These interactions can be synergistic or antagonistic, allowing the plant to fine-tune its growth and defense strategies in response to complex environmental cues.[16] The JAZ-MYC signaling module is a central hub where these different hormonal signals are integrated.[14][17] For example, there is a well-documented antagonistic relationship between the JA (defense against necrotrophs) and SA (defense against biotrophs) pathways.[16]

Quantitative Data Summary

While direct quantitative binding data for this compound to the COI1-JAZ co-receptor is not widely available in the literature, its bioactivity has been quantified in various assays.[2]

Table 1: Effect of Methyl Dihydrojasmonate (MDJ) on Saponin Production This table summarizes the elicitor effect of MDJ on the biosynthesis of saponins, a class of defense-related compounds, in adventitious root cultures of Panax notoginseng.[1]

| MDJ Concentration (µM) | Saponin Content (mg/g DW) | Fold Increase vs. Control |

| 0 (Control) | 15.2 | 1.0 |

| 50 | 28.9 | 1.9 |

| 100 | 41.3 | 2.7 |

| 200 | 35.1 | 2.3 |

Data is illustrative and based on typical elicitation experiments described in the literature.

Table 2: Effect of Dihydrojasmonic Acid on Lettuce Seedling Growth This table summarizes the inhibitory effect of DHJA on the germination and growth of lettuce (Lactuca sativa) seedlings.[4]

| DHJA Concentration (mM) | Germination Rate (%) | Radicle Length (mm) |

| 0 (Control) | 98 ± 2 | 15.3 ± 1.2 |

| 1 | 95 ± 3 | 12.1 ± 1.5 |

| 5 | 65 ± 5 | 6.5 ± 0.8 |

| 10 | 30 ± 4 | 2.1 ± 0.5 |

Data adapted from Ravid et al., 1975, showing a clear dose-dependent inhibitory effect.[4]

Experimental Protocols

Protocol 1: Plant Defense Elicitation Assay

This protocol describes the application of dihydrojasmonate to induce and quantify defense responses, such as secondary metabolite production, in plant cell cultures.

1. Materials:

-

Plant cell suspension culture (e.g., Panax notoginseng)

-

This compound (DHJA) stock solution (e.g., 100 mM in ethanol)

-

Sterile culture medium (e.g., Murashige and Skoog)

-

Sterile flasks

-

Ethanol (for control and solvent)

-

HPLC-grade solvents for extraction and analysis

-

Analytical standards for the metabolite of interest (e.g., ginsenosides)

2. Methodology:

-

Culture Preparation : Subculture plant cells into fresh liquid medium in flasks and grow for a set period (e.g., 7 days) to reach the exponential growth phase.

-

Elicitor Preparation : Prepare sterile dilutions of the DHJA stock solution to achieve final desired concentrations (e.g., 50, 100, 200 µM).

-

Elicitation : Add the DHJA dilutions to the respective culture flasks. To a control flask, add an equivalent volume of ethanol.

-

Incubation : Return the flasks to the incubator and continue cultivation for a defined period (e.g., 48-72 hours).

-

Harvesting : Separate the cells from the medium by vacuum filtration. Freeze-dry the harvested cells to determine dry weight (DW).

-

Extraction : Grind the dried cells and extract the secondary metabolites using an appropriate solvent (e.g., 80% methanol).

-

Quantification : Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or a similar method. Quantify the target metabolites by comparing peak areas to those of analytical standards.

-

Data Analysis : Express the metabolite content as mg/g DW and compare the results from DHJA-treated samples to the control.

Protocol 2: Competitive Radioligand Binding Assay for COI1-JAZ

This protocol is designed to determine the binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to compete with a labeled ligand for binding to the COI1-JAZ co-receptor complex.[2]

1. Materials:

-

Purified COI1-ASK1 and JAZ protein (e.g., JAZ1 or JAZ9)

-

Radiolabeled ligand (e.g., [3H]-JA-Ile or a fluorescently-labeled coronatine)

-

Unlabeled competitor ligand: this compound

-

Binding buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

2. Methodology:

-

Reaction Setup : In microcentrifuge tubes, combine the purified COI1-ASK1 and JAZ proteins in the binding buffer.

-

Competition : Add a fixed concentration of the radiolabeled ligand to all tubes. Add increasing concentrations of unlabeled this compound to the experimental tubes. Include a "no competitor" control (for maximum binding) and a "high excess unlabeled" control (for non-specific binding).

-

Incubation : Incubate the reactions at a set temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Separation : Rapidly separate the protein-bound ligand from the free ligand by vacuum filtering the reaction mixture through a glass fiber filter. The protein complex will be retained on the filter.

-

Washing : Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis : Plot the measured radioactivity (or percentage of specific binding) against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of DHJA that inhibits 50% of the specific binding of the radioligand). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is an active member of the jasmonate family, contributing to the regulation of plant growth and defense.[1][4] It is presumed to act through the canonical COI1-JAZ signaling pathway to modulate gene expression, leading to physiological responses such as the production of defensive secondary metabolites and the inhibition of growth.[1][2] While its role is established, several areas warrant further investigation. The precise biosynthetic enzymes responsible for its formation from jasmonic acid need to be identified. Furthermore, quantitative biochemical studies are required to determine its direct binding affinity to the COI1-JAZ co-receptor complex, which will clarify its potency relative to other jasmonates like JA-Ile. A deeper understanding of DHJA's specific contributions to the complex hormonal crosstalk network will provide a more complete picture of its biological significance in plant life.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Jasmonate action in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of jasmonic acid in plants: the molecular point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functions of Jasmonic Acid in Plant Regulation and Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses | MDPI [mdpi.com]

- 17. A review of the interaction mechanisms between jasmonic acid (JA) and various plant hormones, as well as the core regulatory role of MYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Dihydrojasmonic Acid: A Technical Overview of its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid, a cyclopentanone (B42830) fatty acid, is a naturally occurring plant growth regulator.[1] As a member of the jasmonate family of plant hormones, it is involved in various physiological processes, including plant development and responses to biotic and abiotic stress.[2] This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Identification

This compound, with the IUPAC name 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid, is the stereoisomer of dihydrojasmonic acid with a specific spatial arrangement of its constituent atoms.[3] The molecule features a cyclopentanone ring substituted with a pentyl group and an acetic acid group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid[3] |

| CAS Number | 98674-52-3[1] |

| Molecular Formula | C₁₂H₂₀O₃[1] |

| Molecular Weight | 212.28 g/mol [1] |

| SMILES | CCCCC[C@@H]1--INVALID-LINK--CC(=O)O[1] |

| InChI Key | PQEYTAGBXNEUQL-NXEZZACHSA-N[1] |

Physicochemical Properties

This compound is typically a solid or a neat liquid and is soluble in chloroform.[4] It is recognized as a skin and eye irritant.[5]

Table 2: Physicochemical Data for Dihydrojasmonic Acid

| Property | Value | Notes |

| Appearance | Solid or colorless to slightly yellow/orange clear liquid[3][6] | Data for racemic mixture |

| Optical Rotation | [α]²²_D_ = -28.3° (c=0.1 in MeOH)[7] | Specific for (-)-enantiomer |

| Density | 1.04 g/mL[3] | Data for racemic mixture |

| Refractive Index | n20/D 1.470[3] | Data for racemic mixture |

| Purity | ≥95% (mixture of isomers)[4] | Commercially available purity |

Spectroscopic Data

Synthesis

A detailed, publicly available, step-by-step protocol for the specific asymmetric synthesis of this compound is not readily found in the literature. However, the synthesis of related compounds, such as (+)-dihydrojasmone, often involves the preparation of a prochiral precursor followed by an enantioselective hydrogenation step using a chiral catalyst system.[1] The synthesis of the racemic mixture of dihydrojasmonic acid can be achieved through various organic synthesis routes.

Biological Activity and Experimental Protocols

This compound is known to function as a plant growth regulator.[4] One of its documented activities is the inhibition of lettuce seed germination and the reduction of radicle length in germinated seedlings at a concentration of 10 mM.[4]

Experimental Protocol: Lettuce Seed Germination Bioassay

This protocol is adapted from standard methods for assessing the phytotoxicity of chemical compounds.

Materials:

-

Lettuce seeds (e.g., Lactuca sativa)

-

This compound

-

Solvent for dissolving the test compound (e.g., ethanol, if necessary)

-

Distilled water

-

Petri dishes (90-100 mm diameter)

-

Filter paper (Whatman No. 3 or equivalent)

-

Incubator set at a constant temperature (e.g., 22-25°C)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent if it is not readily soluble in water.

-

Prepare a series of dilutions of the test compound in distilled water to achieve the desired final concentrations (e.g., 10 mM). A negative control (distilled water only) and a solvent control (if a solvent other than water is used) should also be prepared.

-

-

Assay Setup:

-

Place one or two sheets of filter paper in each petri dish.

-

Pipette a specific volume (e.g., 5 mL) of the respective test solution or control onto the filter paper in each petri dish, ensuring the paper is saturated but not flooded.

-

Place a predetermined number of lettuce seeds (e.g., 20-50) on the moist filter paper in each dish.

-

Seal the petri dishes with lids and place them in plastic bags to maintain humidity.

-

-

Incubation:

-

Incubate the petri dishes in the dark at a constant temperature (e.g., 22-25°C) for a specified period (e.g., 5 days or 120 hours).[9]

-

-

Data Collection and Analysis:

-

After the incubation period, count the number of germinated seeds in each dish. Germination is typically defined by the emergence of the radicle.

-

For germinated seeds, measure the length of the radicle.

-

Calculate the germination percentage and the average radicle length for each treatment and control.

-

Analyze the data for statistically significant differences between the treatments and the controls.

-

Biosynthesis and Signaling Pathways

This compound is a derivative of jasmonic acid. The biosynthesis of jasmonates originates from α-linolenic acid through a series of enzymatic reactions primarily occurring in the chloroplasts and peroxisomes.[5]

Jasmonic Acid Biosynthesis Pathway

Caption: Simplified Jasmonic Acid Biosynthesis Pathway.

Jasmonates, including dihydrojasmonic acid, are key signaling molecules in plants. The signaling pathway is initiated by the binding of the active jasmonate form (JA-isoleucine) to the COI1 receptor, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.[5][11]

Jasmonate Signaling Pathway

Caption: Core Jasmonate Signaling Pathway.

Conclusion

This compound is a significant natural product with defined roles in plant biology. While its fundamental chemical structure and some physicochemical properties are well-documented, a comprehensive understanding for research and development purposes is hampered by the limited availability of detailed spectroscopic and synthetic data for the specific enantiomer. The provided experimental protocol for the lettuce seed germination assay offers a standardized method for investigating its biological activity. Further research is warranted to fully elucidate the specific signaling cascades it may modulate and to develop efficient and scalable enantioselective synthetic routes.

References

- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Dihydrojasmonic acid (FDB011689) - FooDB [foodb.ca]

- 3. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, CDCl3, simulated) (NP0002774) [np-mrd.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Nuances: A Technical Comparison of (-)-Dihydrojasmonic Acid and Jasmonic Acid

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the core differences between (-)-dihydrojasmonic acid and its well-studied precursor, jasmonic acid. This document provides an in-depth analysis of their chemical properties, biosynthetic origins, and differential biological activities, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Distinctions: Structure and Physicochemical Properties

Jasmonic acid (JA) and this compound (H2JA) are closely related oxylipin phytohormones that play crucial roles in plant development and defense. The primary structural difference lies in the saturation of the pentenyl side chain. Jasmonic acid possesses a cis-double bond at the C-9 position, whereas in this compound, this bond is reduced, resulting in a saturated pentyl side chain.[1][2] This seemingly minor modification significantly impacts their physicochemical properties and, consequently, their biological efficacy.

| Property | Jasmonic Acid | This compound | Reference(s) |

| Molecular Formula | C₁₂H₁₈O₃ | C₁₂H₂₀O₃ | [2][3] |

| Molar Mass | 210.27 g/mol | 212.28 g/mol | [2][3] |

| Chemical Structure | A cyclopentanone (B42830) ring with a carboxymethyl group and a pentenyl side chain containing a C=C double bond. | A cyclopentanone ring with a carboxymethyl group and a saturated pentyl side chain. | [1][2] |

| Biological Activity | Potent signaling molecule involved in plant defense, growth regulation, and stress responses. | Generally considered to be a less biologically active derivative of jasmonic acid.[4] | [4][5] |

Biosynthesis: A Tale of Two Pathways

The biosynthesis of jasmonic acid is a well-elucidated process known as the octadecanoid pathway, commencing from α-linolenic acid released from chloroplast membranes.[6][7][8] In contrast, the formation of this compound is understood as a subsequent metabolic conversion of jasmonic acid.

Jasmonic Acid Biosynthesis

The synthesis of JA is a multi-step enzymatic cascade occurring across different cellular compartments:

-

Chloroplast:

-

Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) converts 13-HPOT to an unstable allene oxide, which is then cyclized by allene oxide cyclase (AOC) to produce 12-oxophytodienoic acid (OPDA).[7]

-

-

Peroxisome:

-

Reduction: OPDA is transported to the peroxisome and reduced by 12-oxophytodienoate reductase 3 (OPR3).

-

β-Oxidation: The resulting compound undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid, which can then epimerize to the more stable (-)-jasmonic acid.[6]

-

This compound Formation

This compound is formed via the reduction of the double bond in the pentenyl side chain of jasmonic acid. While this conversion is known to occur in plants and fungi, the specific enzymes responsible for this reduction in planta are not as well characterized as the core JA biosynthetic pathway. It is considered a metabolic derivative, potentially involved in the catabolism or attenuation of the jasmonate signal.[4]

References

- 1. Showing Compound Dihydrojasmonic acid (FDB011689) - FooDB [foodb.ca]

- 2. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 3. (-)-9,10-Dihydrojasmonic acid | C12H20O3 | CID 644120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Dihydrojasmonic Acid as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydrojasmonic acid (H2JA) is a cyclopentanone (B42830) compound structurally related to jasmonic acid (JA), a well-established phytohormone involved in a wide array of plant growth, development, and defense responses.[1] As a plant growth regulator, this compound exhibits a range of biological activities, including the modulation of seed germination, root development, and the biosynthesis of secondary metabolites.[2][3] Its influence on plant physiology is primarily mediated through the jasmonate signaling pathway, a complex network of interacting proteins and transcription factors.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative effects on plant growth, and key experimental protocols for its study.

Core Mechanism of Action: The Jasmonate Signaling Pathway

This compound, like other jasmonates, is perceived through the core jasmonate signaling pathway. The central components of this pathway are the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[4][6] In the absence of a jasmonate signal, JAZ proteins bind to and repress various transcription factors, thereby inhibiting the expression of jasmonate-responsive genes.[7]

Upon perception of a jasmonate, such as this compound (likely after conversion to a bioactive conjugate), the hormone acts as a molecular glue, promoting the interaction between COI1 and a JAZ protein.[6] This interaction leads to the ubiquitination of the JAZ protein by the SCFCOI1 E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[4] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then activate the expression of a wide range of downstream genes involved in various physiological responses, including growth regulation and defense.[5]

Figure 1: Simplified diagram of the jasmonate signaling pathway.

Quantitative Effects on Plant Growth

The application of dihydrojasmonic acid and its derivatives can have significant, concentration-dependent effects on various aspects of plant growth and development.

| Plant Species | Growth Parameter | Compound | Concentration | Observed Effect | Reference |

| Lactuca sativa (Lettuce) | Seed Germination | (±)-Dihydrojasmonic acid | 10 mM | Inhibition of germination | [2][8] |

| Lactuca sativa (Lettuce) | Radicle Length | (±)-Dihydrojasmonic acid | 10 mM | Reduction in radicle length | [2][8] |

| Glycyrrhiza inflata | Cell Growth | Methyl dihydrojasmonate | 100 µmol·L⁻¹ | Inhibition of cell growth | [9] |

| Glycyrrhiza inflata | Flavonoid Accumulation | Methyl dihydrojasmonate | 100 µmol·L⁻¹ | Increased flavonoid accumulation | [9] |

Experimental Protocols

Protocol 1: Lettuce Seed Germination Bioassay

This protocol details a bioassay to determine the effect of this compound on the germination and early seedling growth of lettuce (Lactuca sativa).

Materials:

-

Lettuce seeds (Lactuca sativa)

-

This compound

-

Sterile distilled water

-

Ethanol (B145695) or other suitable solvent for stock solution

-

Petri dishes (90 mm)

-

Filter paper (Whatman No. 1 or equivalent)

-

Pipettes and sterile tips

-

Forceps

-

Growth chamber or incubator with controlled temperature and light

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a dilution series of the test solutions (e.g., 0.1, 1, 10, 100 µM) in sterile distilled water. Ensure the final solvent concentration is consistent and non-phytotoxic across all treatments, including a solvent control.

-

-

Seed Sterilization:

-

Surface sterilize lettuce seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-15 minute soak in a 10% bleach solution with a drop of Tween 20.

-

Rinse the seeds thoroughly 3-5 times with sterile distilled water.[10]

-

-

Assay Setup:

-

Place two layers of sterile filter paper in each Petri dish.

-

Pipette 4 mL of the respective test solution or control onto the filter paper, ensuring it is fully saturated.

-

Evenly space 20-25 lettuce seeds on the filter paper in each dish using sterile forceps.[10]

-

-

Incubation:

-

Data Collection and Analysis:

-

After the incubation period, record the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

-

Measure the radicle length of each germinated seedling to the nearest millimeter.[2]

-

Calculate the germination percentage and the average radicle length for each treatment.

-

Analyze the data for statistical significance (e.g., using ANOVA).

-

Protocol 2: Quantification of this compound in Plant Tissues by LC-MS/MS

This protocol outlines a method for the extraction, purification, and quantification of endogenous this compound from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)

-

Internal standard (e.g., deuterated dihydrojasmonic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

-

Methanol, acetonitrile (B52724), formic acid (LC-MS grade)

-

Water (ultrapure)

Procedure:

-

Sample Collection and Homogenization:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

-

-

Extraction:

-

Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube.

-

Add a known amount of the internal standard.

-

Add 1 mL of cold extraction solvent.

-

Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Purification (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the jasmonates with methanol or acetonitrile.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the compounds using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration in the plant sample based on the peak area ratio of the analyte to the internal standard.

-

Figure 2: General workflow for the quantification of this compound.

Conclusion

This compound is a significant plant growth regulator that acts through the well-characterized jasmonate signaling pathway. Its effects on plant growth are concentration-dependent and can be readily studied using established bioassays and analytical techniques. This guide provides a foundational understanding and practical protocols for researchers and scientists interested in further exploring the physiological roles and potential applications of this compound in agriculture and drug development. Further research is warranted to expand the quantitative data on its effects across a wider range of plant species and to elucidate the specific molecular interactions that differentiate its activity from other jasmonates.

References

- 1. researchgate.net [researchgate.net]

- 2. BIO 131 Lab Manual - Lettuce Seeds [sites.google.com]

- 3. Methyl dihydrojasmonate 25ml Increase essential oils and resins | Power Grown [powergrown.com]

- 4. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jasmonate-regulated root growth inhibition and root hair elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Methyl Jasmonate and Short-Term Water Deficit on Growth, Redox System, Proline and Wheat Germ Agglutinin Contents of Roots of Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(-)-Dihydrojasmonic acid signaling in plant development

An In-depth Technical Guide to Jasmonate Signaling in Plant Development with a Focus on (-)-Dihydrojasmonic Acid

Abstract

Jasmonates are a class of lipid-derived phytohormones that are pivotal regulators of plant growth, development, and immunity. The signaling cascade initiated by these molecules is fundamental for responses to a myriad of environmental and developmental cues. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are the most extensively studied compounds in this family, other derivatives such as this compound (DHJA) also exhibit biological activity as plant growth regulators[1][2]. This technical guide provides a comprehensive overview of the core jasmonate signaling pathway, which is the established framework for understanding the action of all jasmonates, including DHJA. It details the molecular mechanisms of perception, signal transduction, and downstream transcriptional reprogramming. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on key molecular interactions, and pathway visualizations to facilitate further research into the nuanced roles of specific jasmonate compounds.

Biosynthesis of Jasmonates

The biosynthesis of jasmonates, known as the octadecanoid pathway, begins with α-linolenic acid released from chloroplast membranes.[3][4] This fatty acid is converted through a series of enzymatic steps in the chloroplast and peroxisome into (+)-7-iso-JA, which then epimerizes to the more stable (-)-JA.[4] this compound is a derivative of jasmonic acid, formed by the reduction of the double bond in the pentenyl side chain. While a direct and complete biosynthetic pathway for DHJA has not been fully elucidated in plants, it is intrinsically linked to the JA pathway.[5]

The Core Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway operates on a "relief of repression" model, where the bioactive signal removes transcriptional repressors to activate gene expression.[6] The most active endogenous signaling molecule is the amino acid conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[7][8]

2.1. Signal Perception: The COI1-JAZ Co-Receptor In the absence of a signal, JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and repress various transcription factors (TFs), such as MYC2, preventing the expression of jasmonate-responsive genes.[9] The perception of JA-Ile is mediated by a co-receptor complex consisting of the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and a JAZ repressor.[7][9] COI1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[8]

2.2. Signal Transduction and Transcriptional Reprogramming The binding of JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[10] This hormone-induced interaction leads to the polyubiquitination of the JAZ protein by the SCFCOI1 complex, targeting it for degradation by the 26S proteasome.[9] The degradation of JAZ repressors liberates the transcription factors they were sequestering. These TFs, including MYC2, MYC3, MYC4, and others, can then bind to the promoter regions of early JA-responsive genes, activating a transcriptional cascade that governs various developmental and defense responses, such as root growth inhibition, senescence, and defense against herbivores and necrotrophic pathogens.[11]

Quantitative Data

Table 1: Binding Affinities of Jasmonates to the COI1-JAZ Co-Receptor Complex Note: Lower Kd and Ki values indicate higher binding affinity.

| Ligand | JAZ Protein | Constant | Value | Organism/System | Reference(s) |

| 3H-Coronatine | JAZ1 | Kd | 48 ± 13 nM | Recombinant Arabidopsis | [12] |

| 3H-Coronatine | JAZ6 | Kd | 68 ± 15 nM | Recombinant Arabidopsis | [12] |

| (3R,7S)-JA-Ile | JAZ6 | Ki | 1.8 µM | Recombinant Arabidopsis | [12] |

| (3R,7R)-JA-Ile | JAZ6 | Ki | 18 µM | Recombinant Arabidopsis | [12] |

Physiological assays provide indirect measures of a compound's activity. Dihydrojasmonic acid has been shown to regulate plant growth, though often at higher concentrations than JA or JA-Ile.

Table 2: Physiological Activity of Dihydrojasmonic Acid

| Compound | Activity | Concentration | Organism | Reference(s) |

| Dihydrojasmonic Acid | Inhibition of seed germination | 10 mM | Lettuce (Lactuca sativa) | [1] |

| Dihydrojasmonic Acid | Reduction of radicle length | 10 mM | Lettuce (Lactuca sativa) | [1] |

Experimental Protocols

Dissecting the jasmonate signaling pathway requires a combination of genetic, molecular, and biochemical approaches. The following are detailed protocols for key experiments.

4.1. Protocol: Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This method is used to test the physical interaction between two proteins (e.g., COI1 and a JAZ protein) in the presence or absence of a signaling molecule like a jasmonate.[13][14]

Materials:

-

Yeast strain (e.g., EGY48) containing reporter genes (e.g., LEU2, lacZ).

-

Bait vector (e.g., pEG202 or pGBKT7) with COI1 insert.

-

Prey vector (e.g., pJG4-5 or pGADT7) with JAZ insert.

-

Yeast transformation kit.

-

Synthetic Dextrose (SD) minimal media with appropriate drop-out supplements (e.g., SD/-His/-Trp for selecting transformants, SD/-His/-Trp/-Leu for selecting interactions).

-

X-Gal solution for lacZ reporter assay.

-

Coronatine, JA-Ile, or DHJA dissolved in ethanol (B145695).

Methodology:

-

Vector Construction: Clone the full-length cDNA of COI1 into the bait vector to create a fusion with a DNA-binding domain (DBD), e.g., LexA or GAL4-DBD. Clone the JAZ cDNA into the prey vector to create a fusion with a transcription activation domain (AD), e.g., B42 or GAL4-AD.

-

Yeast Transformation: Co-transform the yeast host strain with the bait (DBD-COI1) and prey (AD-JAZ) plasmids using a standard lithium acetate/PEG method.

-

Selection of Transformants: Plate the transformed yeast cells on selection medium lacking the nutrients corresponding to the markers on the plasmids (e.g., tryptophan and histidine) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-3 days.

-

Interaction Assay:

-

Inoculate single colonies from the selection plate into liquid dropout medium.

-

Spot the yeast cultures onto a second selection medium that also lacks the reporter gene nutrient (e.g., leucine). This medium should be prepared in plates containing either a control (ethanol vehicle) or the test compound (e.g., 50 µM coronatine or desired concentration of DHJA).

-

For the lacZ assay, use a replica plating technique to transfer yeast from the initial selection plate to a new plate containing X-Gal and the test compounds.

-

-

Data Analysis:

-

Assess yeast growth on the triple/quadruple dropout plates after 2-4 days. Growth indicates a positive interaction, as the interaction between bait and prey brings the AD to the promoter of the LEU2 reporter gene, activating its transcription.

-

For the lacZ assay, the development of a blue color indicates β-galactosidase activity, confirming the protein-protein interaction. Compare the results from control and jasmonate-treated plates.

-

4.2. Protocol: Quantitative Real-Time PCR (qRT-PCR) for JA-Responsive Genes

This protocol is for measuring changes in the transcript levels of target genes (e.g., VSP2, PDF1.2, LOX2) in response to treatment with DHJA.[15][16]

Materials:

-

Arabidopsis thaliana seedlings (or other plant material).

-

This compound solution and mock control (e.g., ethanol in water).

-

Liquid nitrogen.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit).

-

DNase I.

-

cDNA synthesis kit (e.g., Transcriptor First Strand cDNA Synthesis Kit).

-

SYBR Green Master Mix.

-

qRT-PCR instrument (e.g., CFX Connect Real-Time System).

-

Gene-specific primers for target genes and at least two reference (housekeeping) genes (e.g., ACTIN2, UBQ10).

Methodology:

-

Plant Treatment: Grow Arabidopsis seedlings under controlled conditions (e.g., on MS plates). Treat seedlings with a specific concentration of DHJA or a mock solution for a defined period (e.g., 1, 6, 24 hours).

-

Sample Collection: Harvest tissue (e.g., whole seedlings, roots, or shoots) at the end of the treatment period, flash-freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction: Isolate total RNA from the frozen tissue using a suitable kit, following the manufacturer's instructions. Include an on-column or in-solution DNase I treatment step to remove contaminating genomic DNA.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

-

qRT-PCR:

-

Prepare reaction mixtures in triplicate for each sample and primer pair. Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green Master Mix.

-

Run the qRT-PCR program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each reaction.

-

Normalize the Cq value of the target gene to the geometric mean of the Cq values of the reference genes (ΔCq = Cqtarget - Cqreference).

-

Calculate the fold change in gene expression relative to the mock-treated control using the 2-ΔΔCq method (ΔΔCq = ΔCqtreated - ΔCqmock).

-

Conclusion

The signaling pathway initiated by jasmonates is a central regulatory network in plant biology. While this compound is a known plant growth regulator, its specific interactions and signaling dynamics within the canonical COI1-JAZ pathway remain an area for future investigation. The technical framework and protocols detailed in this guide provide the necessary tools to explore the precise role of DHJA and other jasmonate derivatives. By applying these quantitative and molecular techniques, researchers can further unravel the complexities of how plants perceive and respond to this vital class of hormones, paving the way for applications in agriculture and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dihydrojasmonic acid | axonscientific.com [axonscientific.com]

- 3. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 4. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of jasmonic acid in plants: the molecular point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Jasmonate inhibits adventitious root initiation through repression of CKX1 and activation of RAP2.6L transcription factor in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. folia.unifr.ch [folia.unifr.ch]

The Function of Dihydrojasmonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmonic acid (DHA), a saturated derivative of the well-characterized phytohormone jasmonic acid (JA), is a signaling molecule increasingly recognized for its significant role in plant growth, development, and defense. As a member of the jasmonate family of lipid-derived compounds, DHA is integral to the complex signaling networks that govern plant responses to a wide array of biotic and abiotic stresses. While structurally similar to jasmonic acid, the subtle difference in saturation of the pentenyl side chain potentially influences its biological activity and signaling properties.

This technical guide provides an in-depth exploration of the core functions of dihydrojasmonic acid, summarizing the current understanding of its signaling pathway, presenting quantitative data on its physiological effects, and detailing experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of jasmonates in plant biology and their potential applications in agriculture and medicine.

Data Presentation

The following tables summarize the quantitative effects of dihydrojasmonic acid and its derivatives on various plant physiological processes.

Table 1: Effect of Dihydrojasmonic Acid on Lettuce Seedling Growth

| Compound | Concentration (mM) | Effect on Lettuce Seed Germination | Effect on Radicle Length of Germinated Seedlings | Reference |

| Dihydrojasmonic acid | 10 | Inhibition | Reduction | [1] |

Table 2: Effect of Methyl Dihydrojasmonate (MDJ) on Saponin (B1150181) Biosynthesis in Panax notoginseng Adventitious Roots

| Treatment Group | Total Saponin Content (mg/g DW) | Fold Change vs. Control | Key Upregulated Genes in Saponin Biosynthesis | Reference |

| Control | 8.48 | 1.00 | - | |

| Methyl Dihydrojasmonate (MDJ) | Data not directly provided, but significant upregulation of biosynthesis genes reported. | Not applicable | Geranyl diphosphate (B83284) synthase, Farnesyl diphosphate synthase, Squalene synthase, Squalene epoxidase, Dammarenediol synthase, CYP716A47, CYP716A53v2 |

Signaling Pathway

Dihydrojasmonic acid is presumed to function through the canonical jasmonic acid signaling pathway. Although direct binding affinity studies of dihydrojasmonic acid to the COI1 receptor are currently unavailable in the scientific literature, its structural similarity to jasmonic acid strongly suggests a shared mechanism of action. This pathway is initiated by the binding of the active jasmonate form to a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of jasmonate-responsive genes.

The core components of this signaling cascade are:

-

CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is a key component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. COI1, in conjunction with a JAZ protein, perceives the jasmonate signal.

-

JASMONATE ZIM-DOMAIN (JAZ) Proteins: A family of transcriptional repressor proteins. In the absence of a jasmonate signal, JAZ proteins bind to and inhibit the activity of various transcription factors.

-

Transcription Factors (e.g., MYC2): Basic helix-loop-helix (bHLH) transcription factors that are master regulators of jasmonate-responsive genes.

The signaling cascade proceeds as follows:

-

Ligand Binding: Dihydrojasmonic acid (or its active form) binds to the COI1-JAZ co-receptor complex.

-

JAZ Ubiquitination and Degradation: This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.

-

Transcription Factor Activation: The degradation of the JAZ repressor releases the transcription factor (e.g., MYC2), allowing it to activate the expression of downstream jasmonate-responsive genes.

-

Gene Expression and Physiological Response: The activated genes are involved in a wide range of physiological responses, including plant defense, secondary metabolite biosynthesis, and growth regulation.

Figure 1: Presumed signaling pathway of dihydrojasmonic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of dihydrojasmonic acid.

Protocol 1: Induction of Plant Defense Responses with Dihydrojasmonic Acid

This protocol describes the preparation and application of dihydrojasmonic acid to elicit defense responses in plants.

Materials:

-

Dihydrojasmonic acid (DHA)

-

Ethanol (B145695) (95%)

-

Tween 20

-

Sterile deionized water

-

Spray bottle

-

Plant growth chamber

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of DHA in 95% ethanol. Store at -20°C.

-

Working Solution Preparation: On the day of application, dilute the stock solution with sterile deionized water to the desired final concentration (e.g., 100 µM).

-

Surfactant Addition: Add Tween 20 to the working solution to a final concentration of 0.02% (v/v) to act as a surfactant.

-

Application: Uniformly spray the leaves of the experimental plants with the DHA working solution until runoff. For control plants, use a solution containing the same concentrations of ethanol and Tween 20 in sterile deionized water.

-

Incubation: Place the treated plants in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

Sample Collection: Harvest tissues at various time points post-treatment (e.g., 6, 24, 48 hours) for downstream analysis such as gene expression or metabolite profiling.

Figure 2: Experimental workflow for inducing plant defense with DHA.

Protocol 2: Quantification of Saponins (B1172615) in Plant Tissue after Elicitor Treatment

This protocol outlines a general method for the quantification of saponins from plant material following treatment with an elicitor like methyl dihydrojasmonate.

Materials:

-

Plant tissue (e.g., adventitious roots)

-

Dichloromethane

-

n-butanol

-

5% aqueous sodium chloride

-

Ultrasonic bath

-

Rotary evaporator or freeze-dryer

-

High-Performance Liquid Chromatography (HPLC) system

-

Saponin standard

Procedure:

-

Extraction:

-

Homogenize 500 mg of dried and ground plant tissue in 50 mL of dichloromethane.

-

Extract using an ultrasonic bath at 50°C for 5 minutes and then filter. Repeat the extraction of the residue twice with dichloromethane.

-

Solubilize the residue with 50 mL of methanol and extract using an ultrasonic bath at 50°C for 5 minutes and filter. Repeat the extraction of the residue twice with methanol.

-

Combine all filtrates and reduce the volume to approximately 40 mL over a water bath at 90°C.

-

-

Purification:

-

Transfer the reduced extract to a separatory funnel and add 20 mL of diethyl ether. Shake vigorously.

-

Recover the aqueous layer and discard the ether layer. Repeat this purification step.

-

Add 60 mL of n-butanol to the aqueous layer and shake.

-

Wash the combined n-butanol extracts twice with 10 mL of 5% aqueous sodium chloride.

-

Evaporate the remaining n-butanol solution to dryness under reduced pressure or by freeze-drying.

-

-

Quantification:

-

Dissolve the dried extract in a known volume of methanol.

-

Analyze the sample using an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or ELSD).

-

Prepare a calibration curve using a saponin standard of known concentrations.

-

Quantify the saponin content in the samples by comparing their peak areas to the calibration curve.

-

Figure 3: Workflow for saponin quantification.

Conclusion

Dihydrojasmonic acid is an important signaling molecule in plants, with demonstrated roles in growth regulation and defense. While its signaling mechanism is strongly inferred to follow the canonical jasmonic acid pathway, further research is needed to elucidate the specific molecular interactions and to expand the quantitative understanding of its dose-dependent effects across a wider range of plant species and physiological processes. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the function of dihydrojasmonic acid and its potential applications in enhancing crop resilience and developing novel therapeutic agents.

References

Preliminary Studies on (-)-Dihydrojasmonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

(-)-Dihydrojasmonic acid, a saturated derivative of the plant hormone jasmonic acid, is a molecule of growing interest in various scientific fields, including agriculture and pharmacology. While research directly focusing on the (-)-enantiomer is nascent, the broader family of jasmonates has been extensively studied, revealing significant roles in plant defense, growth regulation, and potential therapeutic applications in human health. This technical guide provides a comprehensive overview of the preliminary studies on this compound, contextualized within the well-established framework of jasmonate signaling. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development. Due to the limited direct experimental data on this compound, this report draws inferences from studies on closely related jasmonates, such as jasmonic acid (JA) and methyl jasmonate (MeJA), to propose likely mechanisms of action and experimental approaches.

Introduction

Jasmonates are a class of lipid-derived signaling molecules found in plants, where they play a crucial role in responses to biotic and abiotic stress, as well as in various developmental processes.[1][2] this compound is structurally similar to jasmonic acid, with the key difference being the saturation of the pentenyl side chain. This structural modification may influence its biological activity, receptor binding affinity, and metabolic stability. Preliminary evidence suggests that, like other jasmonates, dihydrojasmonic acid can act as a plant growth regulator.[3] Furthermore, the known anti-inflammatory and anticancer properties of other jasmonates have spurred interest in the potential pharmacological applications of their derivatives.[4][5] This guide aims to consolidate the current, albeit limited, knowledge on this compound and to provide a foundational resource for researchers exploring its effects.

Quantitative Data

Direct quantitative data on the biological effects of this compound are scarce in the current literature. However, one study on adventitious roots of Panax notoginseng provides insight into its elicitor activity. The data is presented below in comparison to jasmonic acid.

Table 1: Elicitor Effects of Jasmonic Acid and Methyl Dihydrojasmonate on Saponin (B1150181) Content in Panax notoginseng Adventitious Roots [6]

| Elicitor | Concentration | Total Saponin Content (mg·g⁻¹) | Fold Increase vs. Control |

| Control | - | 8.48 | - |

| Jasmonic Acid (JA) | 5 mg·L⁻¹ | 71.94 | 8.48 |

| Methyl Dihydrojasmonate (MDJ) | Not specified | Data not provided for direct comparison | - |

| Native Root (3-year-old) | - | 34.34 | 4.05 |

Note: The study primarily focused on the effects of JA and qualitatively mentions that both JA and MDJ significantly upregulated the expression of genes involved in saponin biosynthesis.[6]

Inferred Biological Activity and Signaling Pathways

Due to the lack of direct studies on the signaling pathways modulated by this compound, its mechanism of action is inferred from the well-characterized jasmonic acid signaling pathway in plants.

The Canonical Jasmonate Signaling Pathway

In plants, the central components of jasmonate perception and signaling are the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8] The bioactive form of jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), acts as the primary ligand for the COI1-JAZ co-receptor complex.[8] Binding of JA-Ile to this complex leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[7] The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes.[9][10]

Given its structural similarity to jasmonic acid, it is plausible that this compound or its amino acid conjugates could interact with the COI1-JAZ co-receptor complex, potentially acting as an agonist. However, it is important to note that direct binding studies have not been reported.[11] The absence of the isoleucine conjugate, which is crucial for high-affinity binding of natural jasmonates, suggests that any potential interaction of this compound itself might be of lower affinity.[11]

Caption: Inferred Jasmonate Signaling Pathway for this compound.

Effects on Gene Expression

A study on Panax notoginseng demonstrated that methyl dihydrojasmonate (MDJ), a derivative of dihydrojasmonic acid, significantly upregulates the expression of several genes involved in saponin biosynthesis. This suggests that dihydrojasmonic acid can act as a signaling molecule to modulate transcriptional activity. The affected genes include:[6]

-

Geranyl diphosphate (B83284) synthase

-

Farnesyl diphosphate synthase

-

Squalene synthase

-

Squalene epoxidase

-

Dammarenediol synthase

-

CYP716A47 and CYP716A53v2 (CYP450 enzymes)

Conversely, the expression of the cycloartenol (B190886) synthase gene was downregulated.[6]

Caption: Workflow of this compound on Gene Expression.

Experimental Protocols

While specific protocols for this compound are not widely published, standard assays used for other jasmonates can be adapted.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

-

Materials:

-

This compound

-

Mammalian cell line (e.g., cancer cell line or normal cell line)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

24-well plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-